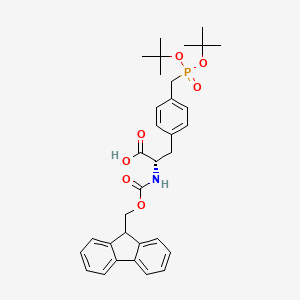
Fmoc-L-Pmp(tBu)2-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-L-Pmp(tBu)2-OH: N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-(di-t-butylphosphonomethyl)-L-phenylalanine , is a synthetic amino acid derivative. It is widely used in peptide synthesis due to its stability and the protective properties of the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is particularly valuable in the synthesis of peptides that include phosphotyrosine analogs, which are crucial in studying protein phosphorylation and signal transduction pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Pmp(tBu)2-OH typically involves the following steps:
Phosphonomethylation: The phenylalanine derivative is then subjected to phosphonomethylation using di-tert-butylphosphonomethyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated peptide synthesizers to ensure precision and efficiency. The use of solid-phase peptide synthesis (SPPS) is common, where the compound is assembled on a resin and then cleaved off after the synthesis is complete .
化学反应分析
Types of Reactions:
Deprotection: The Fmoc group is removed using a base such as piperidine in N,N-dimethylformamide (DMF).
Substitution Reactions: The compound can undergo substitution reactions where the phosphonomethyl group can be replaced or modified under specific conditions.
Common Reagents and Conditions:
Deprotection: 20% piperidine in DMF is commonly used for Fmoc group removal.
Substitution: Various bases and solvents can be used depending on the desired substitution reaction.
Major Products Formed:
科学研究应用
Chemistry: Fmoc-L-Pmp(tBu)2-OH is used extensively in the synthesis of peptides that mimic phosphorylated proteins. These peptides are crucial for studying protein-protein interactions and enzyme-substrate relationships in biochemical pathways .
Biology and Medicine: In biological research, this compound is used to create peptide inhibitors that target specific protein domains, such as the Grb2-SH2 domain, which is involved in signal transduction pathways related to cancer . These inhibitors can serve as potential therapeutic agents for diseases like cancer.
Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs. Its stability and ease of incorporation into peptides make it a valuable tool for drug discovery and development .
作用机制
The mechanism of action of Fmoc-L-Pmp(tBu)2-OH involves its incorporation into peptides that mimic phosphorylated proteins. The phosphonomethyl group acts as a stable analog of the phosphate group, allowing the peptide to interact with target proteins in a manner similar to naturally phosphorylated peptides . This interaction can inhibit or modulate the activity of enzymes and other proteins involved in signal transduction pathways, thereby affecting cellular processes .
相似化合物的比较
Fmoc-Tyr(tBu)-OH: Another Fmoc-protected amino acid used in peptide synthesis, but it lacks the phosphonomethyl group.
Fmoc-Thr(tBu)-OH: Similar in structure but contains a threonine residue instead of phenylalanine.
Uniqueness: Fmoc-L-Pmp(tBu)2-OH is unique due to its phosphonomethyl group, which provides stability and mimics the phosphate group in phosphorylated peptides. This makes it particularly valuable for studying phosphorylation-dependent processes and developing peptide-based inhibitors .
By understanding the properties and applications of this compound, researchers can leverage this compound to advance studies in biochemistry, molecular biology, and pharmaceutical development.
属性
IUPAC Name |
(2S)-3-[4-[bis[(2-methylpropan-2-yl)oxy]phosphorylmethyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40NO7P/c1-32(2,3)40-42(38,41-33(4,5)6)21-23-17-15-22(16-18-23)19-29(30(35)36)34-31(37)39-20-28-26-13-9-7-11-24(26)25-12-8-10-14-27(25)28/h7-18,28-29H,19-21H2,1-6H3,(H,34,37)(H,35,36)/t29-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTJTEQKISNAEV-LJAQVGFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OP(=O)(CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OP(=O)(CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40NO7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-Cyano-2-{[4-(pyrrolidin-1-yl)phenyl]methylidene}acetyl)piperidine-4-carboxamide](/img/structure/B2646965.png)
![3-bromo-5,7-dimethyl-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2646967.png)
![9-(4-bromophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2646970.png)
![N-(2,6-difluorophenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2646971.png)
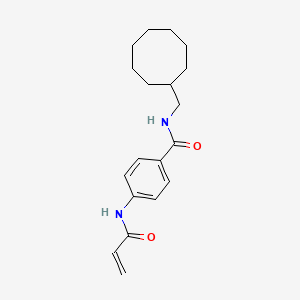
![2-Ethyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2646973.png)
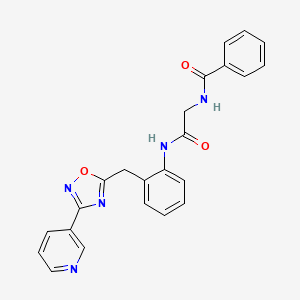
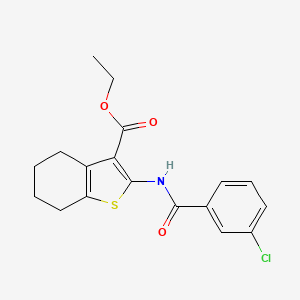
![(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2646978.png)
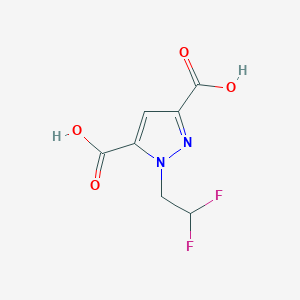
![5-bromo-2-chloro-N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B2646981.png)
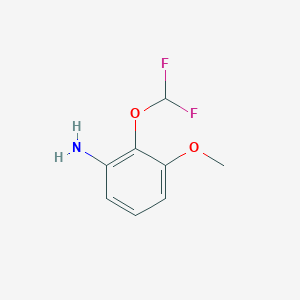
![3-(4-methanesulfonylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide](/img/structure/B2646983.png)
![2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/new.no-structure.jpg)
